N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes ethyl, methyl, and fluoroethyl groups attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various scientific research fields.
Preparation Methods
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: Starting with appropriate precursors, the pyrazole ring is formed through cyclization reactions.
Introduction of substituents: The ethyl, methyl, and fluoroethyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological systems.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of ethyl, methyl, and fluoroethyl groups in this compound distinguishes it from other pyrazole derivatives, potentially offering distinct advantages in specific research and industrial applications.
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H20FN5/c1-4-18-8-12(10(2)16-18)7-15-13-9-19(6-5-14)17-11(13)3/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
CIEVVADOJDKDKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)CCF |
Origin of Product |
United States |
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